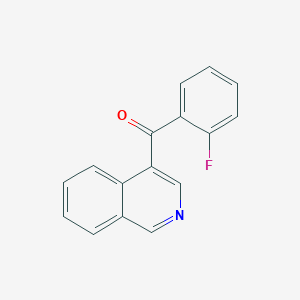

4-(2-Fluorobenzoyl)isoquinoline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-fluorophenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO/c17-15-8-4-3-7-13(15)16(19)14-10-18-9-11-5-1-2-6-12(11)14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTGVXYDXBSLKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Chemistry of 4 2 Fluorobenzoyl Isoquinoline

Reactivity of the Isoquinoline (B145761) Heterocycle

The isoquinoline ring system is a benzopyridine, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. gcwgandhinagar.com This fusion results in a unique electronic landscape that governs its reactivity. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the heterocyclic ring towards electrophilic attack and activates it towards nucleophilic attack. gcwgandhinagar.comslideshare.net

Nucleophilic Aromatic Substitution (SNAr): In contrast to electrophilic substitution, nucleophilic attack preferentially occurs on the electron-deficient pyridine ring, with the C1 position being the most reactive site. gcwgandhinagar.comyoutube.comquora.com This is attributed to the stability of the resulting Meisenheimer-type intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom. imperial.ac.uk The reactivity order for nucleophilic substitution in isoquinoline is generally C1 > C3. imperial.ac.uk The presence of a good leaving group at these positions facilitates the reaction. iust.ac.ir

Influence of the Fluorine Atom on Aromatic System Reactivity (e.g., Electrophilic Aromatic Substitution)

The fluorine atom on the benzoyl group of 4-(2-Fluorobenzoyl)isoquinoline exerts a dual electronic effect on the aromatic ring: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+R). researchgate.net The interplay of these opposing effects influences the reactivity of the benzoyl ring in electrophilic aromatic substitution (EAS).

While the inductive effect deactivates the ring towards electrophiles, the resonance effect, where the lone pairs of the fluorine atom donate electron density to the π-system, can favor substitution. researchgate.net The short bond length of the C-F bond can enhance this π-electron donation. researchgate.net Consequently, fluorobenzene (B45895) exhibits reactivity in EAS that is comparable to benzene itself, being neither strongly activated nor deactivated. researchgate.net This is in contrast to other halogens where the deactivating inductive effect typically dominates. The resonance effect of fluorine can reduce the electrophilic character of the carbonyl carbon in the benzoyl group, which in turn can make the attached phenyl ring more susceptible to electrophilic attack compared to other halogenated benzoyl compounds. researchgate.net

Potential for Cycloaddition and Rearrangement Processes

The isoquinoline scaffold can participate in various cycloaddition and rearrangement reactions, leading to the formation of more complex heterocyclic systems.

Cycloaddition Reactions:

[3+2] Cycloadditions: Isoquinolinium N-ylides can act as 1,3-dipoles in [3+2] cycloaddition reactions. For instance, they can react with dipolarophiles to construct a pyrrole (B145914) ring fused to the isoquinoline core. dp.tech Another example involves the formal [3+2] cycloaddition of 1-cyanocyclopropane 1-ester with isoquinoline to generate cyanoindolizine derivatives. rsc.org

[4+2] Cycloadditions (Diels-Alder type): Isoquinoline derivatives can undergo cycloaddition reactions. For example, isoquinoline-pyrroline-2,3-dione has been shown to react with benzyne (B1209423) in a cycloaddition process. acs.org

Intramolecular Cycloadditions: Isoquinolinium salts bearing an alkenyl side-chain can undergo thermally induced intramolecular cycloaddition reactions, leading to tetracyclic adducts. rsc.org

Rearrangement Processes:

Hayashi-type Rearrangement: The synthesis of isoquinolines from methoxybenzylaminoacetonitriles in the presence of concentrated sulfuric acid can lead to products arising from a Hayashi-type rearrangement. rsc.org

Rearrangement of Isoquinoline-N-oxides: Isoquinoline-N-oxides can undergo rearrangement reactions under various conditions, leading to different substituted isoquinoline derivatives. acs.orgacs.org

Derivatization Strategies for Functionalized Isoquinolines

The this compound molecule offers several sites for derivatization, allowing for the synthesis of a wide array of functionalized isoquinolines.

Palladium-Catalyzed Cross-Coupling Reactions: The triflate (OTf) group, which can be introduced from the corresponding isoquinolone, is a valuable pseudo-halogen for palladium-catalyzed cross-coupling reactions like the Suzuki reaction. This allows for the introduction of various aryl groups at the C1 position. nih.gov

Reactions at the Carbonyl Group: The carbonyl group of the 2-fluorobenzoyl moiety can be a target for derivatization. For example, it can potentially react with derivatizing agents like 2-hydrazinoquinoline (B107646) (HQ) to form Schiff bases. nih.gov

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. Rhodium(III)-catalyzed C-H activation and annulation of benzamides with alkynes can lead to the formation of functionalized isoquinolone derivatives. nih.gov Atroposelective C-H cyanation of 1-aryl isoquinolines has also been achieved using rhodium(III) catalysis. acs.org

Derivatization via Nucleophilic Substitution: As mentioned earlier, the C1 position is susceptible to nucleophilic attack. This allows for the introduction of various nucleophiles, including amines and carbon nucleophiles, to generate 1-substituted isoquinoline derivatives. iust.ac.ir

Radical-Mediated Transformations and Single Electron Transfer (SET) Processes

Radical chemistry provides a powerful tool for the synthesis and transformation of isoquinoline derivatives, often under mild conditions.

Radical Cyclization: Visible-light-mediated radical cyclization of iminyl radicals onto alkynes, using organic dyes as photocatalysts, offers a modern approach to isoquinoline synthesis. thieme-connect.com Another strategy involves a photocatalytic proton-coupled electron transfer (PCET) process for the synthesis of isoquinoline-1,3-diones. acs.org

Minisci Reaction: Regioselective introduction of alkyl and other carbon-centered radicals onto the protonated isoquinoline ring can be achieved through the Minisci reaction. This reaction typically occurs at the C1 position. iust.ac.ir

Single Electron Transfer (SET) Processes: The deoxygenation of isoquinoline N-oxides can proceed through a radical pathway initiated by a [3+2] dipolar cycloaddition with a reagent like carbon disulfide, followed by homolytic cleavage of N-O and C-S bonds. thieme-connect.de The involvement of radical intermediates in such processes can be confirmed by radical scavenger experiments. thieme-connect.de Copper-mediated direct aryl C-H cyanation with azobisisobutyronitrile is also proposed to proceed via a free-radical pathway. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR) for Structural Confirmation

NMR spectroscopy is an indispensable tool for probing the chemical environment of atomic nuclei within a molecule. For 4-(2-Fluorobenzoyl)isoquinoline, ¹H, ¹³C, and ¹⁹F NMR spectra collectively provide a detailed map of its structure.

¹H NMR: The proton NMR spectrum of this compound displays a series of signals corresponding to the different hydrogen atoms in the isoquinoline (B145761) and fluorobenzoyl moieties. The chemical shifts (δ) of these protons are influenced by their local electronic environment. A representative ¹H NMR spectrum shows signals in the aromatic region, typically between δ 7.0 and 9.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The spectrum for this compound would show a number of peaks corresponding to the carbon atoms in the isoquinoline core and the fluorobenzoyl group. The carbonyl carbon of the benzoyl group is a particularly notable signal, typically appearing significantly downfield.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique for confirming the structure. This method is highly sensitive to the fluorine nucleus and provides a clear signal for the fluorine atom on the benzoyl ring. The chemical shift and coupling patterns in the ¹⁹F NMR spectrum can confirm the position of the fluorine substituent.

Table 1: Representative NMR Data for this compound (Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.)

| Nucleus | Chemical Shift (δ) Range (ppm) | Key Features |

| ¹H | 7.0 - 9.0 | Complex multiplets in the aromatic region corresponding to isoquinoline and fluorobenzoyl protons. |

| ¹³C | 120 - 170 | Signals for aromatic carbons and the carbonyl carbon. |

| ¹⁹F | Varies | A distinct signal confirming the presence and electronic environment of the fluorine atom. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS is employed to determine the precise mass of the this compound molecule with a high degree of accuracy. This technique provides a measured mass that can be compared to the calculated theoretical mass, thereby confirming the elemental composition. For this compound (C₁₆H₁₀FNO), the expected monoisotopic mass is a key value that HRMS can verify to within a few parts per million (ppm), unequivocally supporting the proposed molecular formula.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₆H₁₀FNO |

| Calculated Monoisotopic Mass | 251.0746 g/mol |

| Observed Mass (Typical) | Within ± 5 ppm of the calculated mass |

X-ray Crystallography for Solid-State Structure Determination

Table 3: Key Structural Parameters from X-ray Crystallography (Hypothetical Data) (Note: Actual crystallographic data would provide precise values for all bond lengths and angles.)

| Structural Feature | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Dihedral Angle | Angle between the isoquinoline and fluorophenyl rings. |

Theoretical and Computational Investigations of 4 2 Fluorobenzoyl Isoquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the electronic distribution and reactivity of a molecule. Such calculations would typically involve determining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting chemical reactivity and stability. tandfonline.com The energy gap between HOMO and LUMO provides insights into the molecule's kinetic stability and polarizability. tandfonline.com While these parameters have been calculated for the parent isoquinoline (B145761) molecule tandfonline.com, specific data for 4-(2-Fluorobenzoyl)isoquinoline, which would be significantly influenced by the fluorinated benzoyl group, is not available in the reviewed literature. The introduction of electron-withdrawing groups is known to affect the electronic properties of N-heterocycles. nih.gov

Table 1: Hypothetical Data Table for Electronic Properties

| Parameter | Value | Unit |

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

| HOMO-LUMO Gap | Data not available | eV |

| Dipole Moment | Data not available | Debye |

| Electron Affinity | Data not available | eV |

| Ionization Potential | Data not available | eV |

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure and flexibility of a molecule, which in turn dictates its biological activity and physical properties. For complex molecules like this compound, the rotational freedom around the single bond connecting the benzoyl group to the isoquinoline ring would lead to various possible conformations. The relative energies of these conformers would be determined by steric and electronic interactions. While conformational studies have been performed on other substituted isoquinolines nih.gov, a detailed analysis of the conformational landscape of this compound is not documented in the available literature. Such an analysis would identify the most stable conformer(s) and the energy barriers between different conformations.

Analysis of Intramolecular and Intermolecular Fluorine Interactions

The presence of a fluorine atom in the ortho position of the benzoyl group introduces the possibility of specific intramolecular and intermolecular interactions. Fluorine's high electronegativity can lead to the formation of weak hydrogen bonds and other non-covalent interactions that can influence molecular conformation and crystal packing. beilstein-journals.orgresearchgate.net The stereoselective incorporation of fluorine into N-heterocycles is known to cause significant changes in their physical and chemical properties. beilstein-journals.org An analysis of this compound would involve searching for potential intramolecular interactions between the fluorine atom and nearby protons on the isoquinoline ring or the benzoyl group itself. Intermolecular interactions would be crucial in understanding the solid-state structure of the compound. However, specific studies detailing these fluorine interactions for this particular molecule could not be located.

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational methods are widely used to predict spectroscopic parameters such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. mdpi.com These predictions can aid in the characterization and identification of compounds. For isoquinoline and its derivatives, DFT calculations have been shown to provide theoretical spectra that are in good agreement with experimental data. tandfonline.comresearchgate.net Furthermore, computational chemistry can be employed to investigate potential reaction pathways, for example, by calculating the activation energies for different synthetic routes. researchgate.net Unfortunately, no specific predicted spectroscopic data or reaction pathway analyses for this compound were found in the literature search.

Research Applications and Broader Scientific Context

Utility as a Synthetic Intermediate for Complex Molecular Architectures

The structure of 4-(2-Fluorobenzoyl)isoquinoline makes it a versatile building block for the synthesis of more elaborate molecules. Isoquinoline (B145761) and its derivatives are fundamental starting materials in the construction of a wide array of complex chemical structures, including natural products and novel fused heterocyclic systems. wikipedia.orgnih.gov The development of efficient synthetic methods to create substituted isoquinolines is an active area of research, employing techniques like transition metal-mediated cascade reactions to build intricate molecular frameworks. nih.govmdpi.com

The this compound molecule offers several reactive sites for further chemical modification:

The Ketone Carbonyl Group: The ketone linkage is susceptible to a variety of transformations. It can undergo reduction to form a secondary alcohol, which can then be used in esterification or etherification reactions. Alternatively, it can serve as a point for nucleophilic addition, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

The Isoquinoline Ring: The isoquinoline nucleus itself can undergo further functionalization. Depending on the reaction conditions, electrophilic or nucleophilic substitution can be directed to various positions on the ring system, allowing for the attachment of additional functional groups. nih.gov

The Fluorophenyl Ring: The fluorine atom and the positions on the phenyl ring offer sites for reactions like nucleophilic aromatic substitution or further electrophilic substitution, enabling the synthesis of a diverse library of derivatives.

Modern synthetic strategies, such as palladium-catalyzed cyclizations and cycloaddition reactions, frequently utilize functionalized isoquinolines to access novel molecular scaffolds. nih.govresearchgate.net For example, substituted isoquinolines are key precursors in the synthesis of complex fused systems like indolo[2,1-a]isoquinolines and benzimidazo[2,1-a]isoquinolines, which are of significant interest in medicinal chemistry. nih.govmdpi.com The presence of the benzoyl moiety at the C-4 position makes this compound a valuable intermediate for constructing such polycyclic aromatic compounds. nih.gov

Role as a Scaffold in the Development of New Chemical Entities for Research

The isoquinoline framework is recognized as a "privileged scaffold" in medicinal chemistry. nih.govrsc.org This term describes molecular cores that are capable of binding to multiple biological targets, making them exceptionally useful for the development of new therapeutic agents. Isoquinoline-based compounds have demonstrated a vast range of pharmacological activities. nih.govrsc.org

| Pharmacological Activity | Reference |

|---|---|

| Anticancer | nih.govnih.gov |

| Anti-inflammatory | nih.govnih.gov |

| Antimicrobial / Antibacterial | nih.govnih.gov |

| Antiviral | nih.gov |

| Antihypertensive | pharmaguideline.com |

| Enzyme Inhibition (e.g., Topoisomerase) | nih.gov |

| Antidepressant | nih.gov |

| Antioxidant | nih.gov |

The development of new chemical entities often involves synthesizing a library of related compounds from a central scaffold and screening them for biological activity. Given the established importance of the isoquinoline core, this compound represents a valuable starting point for such research programs. nih.govrsc.org

Exploration in Material Science for Advanced Optoelectronic Applications

Beyond its biological potential, the isoquinoline scaffold is also being explored for applications in material science. numberanalytics.com The development of novel organic materials for electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices, relies on molecules with specific electronic and photophysical properties.

Heterocyclic aromatic compounds like isoquinoline are of interest due to their rigid, planar structures and delocalized π-electron systems. numberanalytics.com These features can facilitate intermolecular π-π stacking, which is crucial for charge transport in organic semiconductor materials. The extended conjugation provided by the benzoyl group in this compound could enhance these electronic properties. While specific research into the optoelectronic applications of this compound has not yet been widely published, its structural characteristics suggest it could be a candidate for investigation in this innovative field. numberanalytics.com The synthesis and study of such compounds could contribute to the creation of new materials with tailored optical and electronic functionalities for next-generation devices. numberanalytics.com

Future Perspectives and Emerging Research Avenues

Development of More Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of complex molecules. tandfonline.com Traditional methods for preparing isoquinolines often involve harsh reaction conditions, stoichiometric reagents, and the use of hazardous volatile organic solvents, which generate significant chemical waste. niscpr.res.inresearchgate.net Emerging research focuses on overcoming these limitations by developing more sustainable and environmentally friendly synthetic protocols.

Key strategies in this area include:

Use of Greener Solvents: A major thrust is the replacement of conventional solvents with more benign alternatives. Research has demonstrated successful rhodium-catalyzed C-H activation and annulation reactions in biomass-derived ethanol (B145695) at room temperature, offering a milder and more eco-friendly approach. chemistryviews.org Other promising media include polyethylene (B3416737) glycol (PEG-400), which acts as a biodegradable and recyclable solvent, and deep eutectic solvents (DES), which are non-hazardous, economical, and can be recovered and reused. niscpr.res.inresearchgate.net In some cases, solvent-free conditions have been achieved for related heterocyclic syntheses, drastically reducing waste. tandfonline.com

Energy Efficiency: Future methods will likely focus on reactions that proceed under milder conditions, such as lower temperatures, to reduce energy consumption. The use of highly efficient catalysts can facilitate these lower-energy pathways.

Atom Economy: Syntheses that maximize the incorporation of all starting material atoms into the final product are highly desirable. Multi-component reactions (MCRs), where three or more reactants are combined in a single step, are a prime example of high atom economy and are being actively developed for the synthesis of complex heterocycles. tandfonline.comnih.gov

Waste Reduction: The use of catalytic amounts of reagents instead of stoichiometric ones is a core principle. For instance, developing catalytic cycles that avoid the need for external oxidants by using directing groups that are cleaved during the reaction represents an elegant solution to minimize waste. acs.org

Table 1: Comparison of Synthetic Approaches for Isoquinoline (B145761) Synthesis

| Feature | Traditional Synthetic Routes | Emerging Green Routes |

|---|---|---|

| Solvents | Volatile Organic Solvents (e.g., THF, Toluene) | Biomass-derived solvents (e.g., Ethanol), PEG-400, Deep Eutectic Solvents (DES), Water, Solvent-free conditions niscpr.res.inresearchgate.netchemistryviews.org |

| Catalysts | Often require stoichiometric reagents or harsh acids (e.g., PPA, H₂SO₄) numberanalytics.com | Recyclable transition-metal catalysts (e.g., Ru(II), Rh(III)), Iron-based catalysts, Biocompatible catalysts (e.g., Choline hydroxide) niscpr.res.innih.govresearchgate.net |

| Reaction Conditions | High temperatures, drastic pH conditions niscpr.res.in | Room temperature, milder conditions chemistryviews.org |

| Byproducts/Waste | Significant generation of chemical waste | Reduced waste, use of recyclable catalysts, high atom economy niscpr.res.inresearchgate.net |

| Key Principles | Focus on yield and product formation | Focus on sustainability, atom economy, energy efficiency, and safety tandfonline.com |

Investigation of Novel Catalytic Systems for Isoquinoline Functionalization

The direct functionalization of the isoquinoline core, particularly at the C4 position, remains a significant challenge. nih.gov The development of novel catalytic systems is crucial for accessing derivatives like 4-(2-Fluorobenzoyl)isoquinoline in a more direct and controlled manner. Research is moving beyond classical named reactions toward transition-metal-catalyzed C-H activation and annulation strategies. nih.govresearchgate.net

Promising catalytic systems under investigation include:

Rhodium (Rh) Catalysis: Rhodium(III) complexes are powerful catalysts for C-H activation. acs.orgnih.gov They enable the direct coupling of arenes with alkynes to form the isoquinoline core. nih.gov Novel methods use directing groups like hydrazones, which guide the catalyst to the correct position and are cleaved in the process, eliminating the need for an external oxidant. acs.org

Ruthenium (Ru) Catalysis: Ruthenium-based catalysts are also effective for C-H functionalization and annulation reactions. Ru(II) systems have been used to synthesize isoquinolines from primary benzylamines and sulfoxonium ylides, again without an external oxidant, by using the free amine as a directing group. organic-chemistry.org

Palladium (Pd) Catalysis: Palladium catalysis is instrumental in constructing C4-substituted isoquinolines. A modular, one-pot procedure has been developed that uses a palladium-catalyzed α-arylation of a ketone, followed by trapping with an electrophile and subsequent aromatization to build the functionalized isoquinoline ring system. nih.gov

Copper (Cu) and Cobalt (Co) Catalysis: Cheaper, more earth-abundant metals are gaining attention. Copper(I) catalysts have been shown to facilitate tandem reactions to produce densely functionalized isoquinolines via N-atom transfer in a three-component cyclization. organic-chemistry.org Cobalt catalysts have been developed for C-H coupling with alkynes, offering a lower-cost alternative to precious metals like rhodium. organic-chemistry.org

Table 2: Overview of Novel Catalytic Systems for Isoquinoline Synthesis & Functionalization

| Catalyst System | Reaction Type | Key Features & Advantages | Reference |

|---|---|---|---|

| Rhodium(III) Complexes | C-H Activation / Annulation | High efficiency and regioselectivity; enables oxidant-free reactions with specific directing groups. | acs.orgnih.gov |

| Ruthenium(II) Complexes | C-H Functionalization / Annulation | Utilizes simple directing groups like free amines; avoids external oxidants. | organic-chemistry.org |

| Palladium(0)/Pd(II) Complexes | α-Arylation / Annulation | Allows for modular, one-pot synthesis of C4-functionalized isoquinolines from simple precursors. | nih.gov |

| Copper(I) Salts | Multi-component Cyclization | Uses an inexpensive metal for tandem reactions, enabling rapid assembly of complex isoquinolines. | organic-chemistry.org |

| Cobalt Complexes | C-H Coupling / Cyclization | High catalytic reactivity using a lower-cost, earth-abundant metal. | organic-chemistry.org |

Advanced Computational Design for Rational Synthesis and Application

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of both synthetic routes and molecular applications. For a molecule like this compound, computational design can provide critical insights.

Rationalizing Synthesis: Density Functional Theory (DFT) calculations can be employed to elucidate complex reaction mechanisms, such as those in transition-metal-catalyzed C-H activation. researchgate.net By modeling reaction intermediates and transition states, chemists can understand factors controlling regioselectivity and reactivity. This knowledge allows for the rational selection of catalysts, ligands, and reaction conditions to improve yields and favor the desired product, rather than relying on empirical screening.

Predicting Applications: For potential therapeutic applications, computational tools are vital. Molecular docking and molecular dynamics simulations can predict how this compound and its analogs might bind to biological targets like protein kinases or enzymes. rsc.org These in silico studies help prioritize which derivatives to synthesize and test, saving considerable time and resources. Quantitative Structure-Activity Relationship (QSAR) models can further correlate structural features with biological activity to guide the design of more potent and selective compounds.

Table 3: Application of Computational Tools in Isoquinoline Research

| Computational Method | Application in Synthesis | Application in Drug Discovery & Design |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate reaction mechanisms; predict regioselectivity; rationalize catalyst performance. | Calculate electronic properties (e.g., electrostatic potential) to understand receptor interactions. |

| Molecular Docking | N/A | Predict binding modes and affinities of molecules to biological targets (e.g., enzymes, receptors). rsc.org |

| Molecular Dynamics (MD) | Simulate catalyst-substrate dynamics to understand interactions. | Assess the stability of ligand-protein complexes over time; model conformational changes. |

| QSAR (Quantitative Structure-Activity Relationship) | Correlate catalyst structure with reaction efficiency. | Correlate chemical structure with biological activity to predict the potency of new analogs. |

Exploration of Bioisosteric Modifications of the Isoquinoline Scaffold

Bioisosterism is a powerful strategy in medicinal chemistry where one part of a molecule is replaced by another with similar physical or chemical properties to enhance biological activity, improve selectivity, or optimize pharmacokinetic properties. nih.govresearchgate.net This concept offers a fertile ground for future research on this compound.

Potential modifications include:

Modifications of the 2-Fluorobenzoyl Group: The substituent on the isoquinoline core is a prime candidate for bioisosteric replacement.

The fluorine atom could be replaced by other groups like -Cl, -CH₃, or -CN to systematically probe the effects of sterics and electronics on target binding.

The entire benzoyl moiety could be swapped for other acyl groups or replaced with different aromatic or heteroaromatic rings (e.g., pyridinyl, thienyl) to alter properties like solubility, hydrogen bonding capacity, and metabolic stability. ufrj.br

Scaffold Hopping: A more profound modification involves replacing the entire isoquinoline core with a different heterocyclic framework that maintains a similar spatial arrangement of key functional groups. researchgate.netnih.gov Potential scaffolds could include quinoline, quinazoline (B50416), or indole. This "scaffold hopping" approach can lead to the discovery of novel chemotypes with completely new intellectual property profiles and potentially improved drug-like properties. researchgate.net The goal is to retain the desired biological activity while improving aspects like synthetic accessibility or overcoming liabilities of the original scaffold. researchgate.net

Table 4: Potential Bioisosteric Replacements for this compound

| Original Group | Potential Bioisostere | Rationale for Modification |

|---|---|---|

| Fluorine (on benzoyl ring) | -Cl, -Br, -CH₃, -CN, -OH | Modulate electronic properties, steric bulk, and lipophilicity; introduce new hydrogen bonding interactions. nih.gov |

| Benzoyl Group | Pyridinoyl, Thiophenecarbonyl | Alter aromatic interactions, improve solubility, modify metabolic profile. ufrj.br |

| Phenyl (of benzoyl) | Cyclohexyl | Remove aromaticity to increase saturation (sp³ character), potentially improving solubility and metabolic stability. |

| Isoquinoline Scaffold | Quinoline, Quinazoline, Phthalazine, Indole | "Scaffold hopping" to explore new chemical space, find novel intellectual property, and improve ADME properties. researchgate.netnih.gov |

Q & A

Q. Methodological Considerations :

- Optimize reaction conditions (temperature, catalyst loading) to improve yields.

- Validate intermediates using spectroscopic techniques (NMR, LC-MS).

How are structural and electronic properties of fluorinated isoquinoline derivatives characterized in drug discovery studies?

Basic Question

Characterization combines experimental and computational methods:

- X-ray Crystallography : Resolves crystal structures of substituted isoquinoline analogs (e.g., triazolo-isoquinoline derivatives) to confirm regiochemistry .

- Spectroscopy : NMR (¹H/¹³C) and FT-IR verify functional groups and substitution patterns .

- Computational Modeling : Density Functional Theory (DFT) calculates bond distances, angles, and conformational stability, aligning with experimental data for spiroheterocyclic derivatives .

Advanced Tip : Compare computational predictions (e.g., antiperiplanar conformer stability) with crystallographic data to refine synthetic targets .

What strategies address low reactivity or side reactions during fluorobenzoyl group incorporation into isoquinoline scaffolds?

Advanced Question

- Catalytic System Optimization : Use AgOTf or Pd-based catalysts to enhance regioselectivity in cyclization steps. For example, AgOTf improves yields in 2-alkynylbenzaldehyde reactions .

- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl or amine groups) to prevent unwanted fluorobenzoyl coupling .

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates in SNAr reactions involving fluorine substituents.

Case Study : Fragment merging strategies bypass low-reactivity fragments by combining pre-validated substituents .

How can researchers resolve contradictions in biological activity data among structurally similar isoquinoline derivatives?

Advanced Question

Contradictions often arise from assay variability or subtle structural differences. Mitigation strategies include:

- Comparative Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity differences .

- Structural-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., fluoro vs. chloro groups) and correlate with activity trends .

- In Silico Docking : Predict binding modes of fluorinated vs. non-fluorinated analogs to identify critical interactions .

Example : Isoquinoline derivatives with 2-fluorobenzoyl groups may exhibit enhanced IAP inhibition compared to non-fluorinated analogs due to electronegativity effects .

What computational methods validate the stability and toxicity profiles of fluorinated isoquinoline compounds?

Advanced Question

- DFT Calculations : Predict thermal stability and degradation pathways (e.g., NOx emission during decomposition) .

- Toxicity Prediction Software : Tools like ProTox-II or ADMETlab assess mutagenicity and reproductive toxicity risks, guided by experimental data on chlorophenyl-isoquinoline analogs .

- In Vitro Screening : Prioritize compounds with low cytotoxicity in HEK293 or HepG2 cells before in vivo testing.

Data-Driven Approach : Cross-reference computational toxicity predictions with in vitro assays to prioritize safer leads.

What are the key considerations for designing fluorinated isoquinoline derivatives with improved blood-brain barrier (BBB) permeability?

Advanced Question

- Lipophilicity Optimization : Balance logP values (2–3) using fluorobenzoyl groups to enhance passive diffusion .

- P-Glycoprotein (P-gp) Efflux Avoidance : Modify substituents to reduce recognition by ABCB1 transporters, as demonstrated with phenethylisoquinoline modulators .

- Molecular Weight Control : Aim for <450 Da to comply with BBB penetration guidelines.

Validation : Use in vitro BBB models (e.g., MDCK-MDR1 cells) to assess permeability and efflux ratios .

How do fluorination patterns (e.g., 2-F vs. 4-F) on the benzoyl group influence the pharmacological activity of isoquinoline derivatives?

Advanced Question

- Electron-Withdrawing Effects : 2-Fluorobenzoyl groups increase electrophilicity, enhancing hydrogen bonding with target proteins (e.g., IAP inhibitors) .

- Steric Effects : 4-Fluorobenzoyl may reduce steric hindrance compared to bulkier substituents, improving binding pocket fit .

- Metabolic Stability : Fluorine at the 2-position resists cytochrome P450 oxidation, prolonging half-life in vivo .

Methodology : Synthesize positional isomers and compare IC50 values in target-specific assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.